
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trinitromethyl group attached to a hydrazine backbone, along with two carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of dimethyl hydrazine with trinitromethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trinitromethyl and carboxylate groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets through its reactive functional groups. The trinitromethyl group can participate in electrophilic reactions, while the hydrazine and carboxylate groups can engage in nucleophilic and coordination interactions. These interactions can modulate various biochemical pathways and molecular processes.
類似化合物との比較
Similar Compounds
Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups.
Trinitromethane: Contains a trinitromethyl group but lacks the hydrazine and carboxylate functionalities.
Hydrazine-1,2-dicarboxylate: Similar backbone but without the trinitromethyl group.
Uniqueness
Dimethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the combination of its trinitromethyl, hydrazine, and carboxylate groups, which confer distinct reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
58300-50-8 |
|---|---|
分子式 |
C5H7N5O10 |
分子量 |
297.14 g/mol |
IUPAC名 |
methyl N-(methoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C5H7N5O10/c1-19-3(11)6-7(4(12)20-2)5(8(13)14,9(15)16)10(17)18/h1-2H3,(H,6,11) |
InChIキー |
MSELTJVXPFLSLY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NN(C(=O)OC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propanamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14625280.png)
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
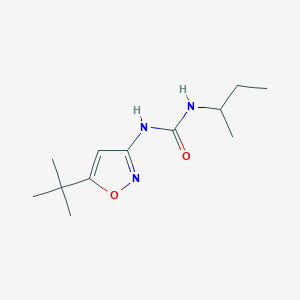
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)

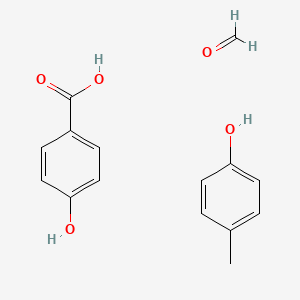
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
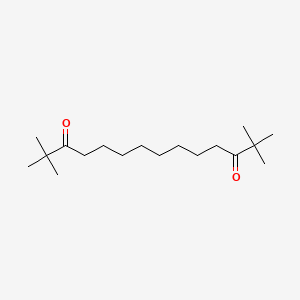
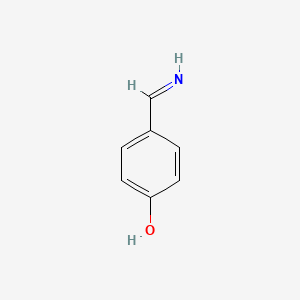
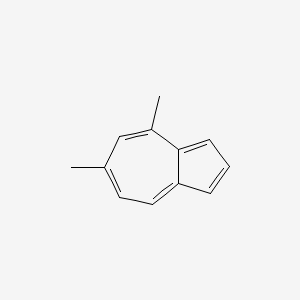

![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
